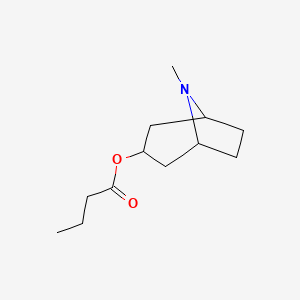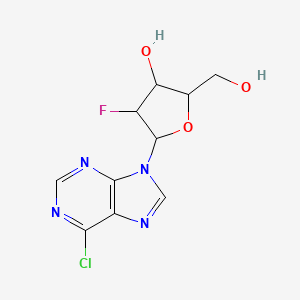
3-Butyryloxytropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyryloxytropane is a tropane alkaloid with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . It is also known as butanoic acid, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo- (9CI) . This compound is derived from the herbs of Physalis peruviana L. and is known for its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Butyryloxytropane can be synthesized through various chemical reactions involving tropane alkaloids. One common method involves the esterification of tropane with butyric acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by extracting tropane alkaloids from plant sources such as Physalis peruviana L. The extracted alkaloids are then subjected to chemical reactions to form the desired ester . The process involves multiple steps, including extraction, purification, and chemical modification, to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyryloxytropane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butyryloxytropane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Butyryloxytropane involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to exert its effects by binding to these receptors and modulating their activity . This interaction can lead to various physiological responses, including changes in neurotransmitter release and receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Butyryloxytropane is structurally similar to other tropane alkaloids, such as:
Valtropine (CAS#495-82-9): Another tropane derivative with similar chemical properties.
Schizanthine A (CAS#70474-24-7): A related compound with distinct biological activities.
Schizanthine E (CAS#109031-04-1): Known for its unique pharmacological properties.
Schizanthine G (CAS#119736-74-2): Exhibits different bioactivity compared to this compound.
Schizanthine M (CAS#119736-78-6): Another structurally related compound with varying effects.
Uniqueness: this compound stands out due to its specific ester functional group, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) butanoate |
InChI |
InChI=1S/C12H21NO2/c1-3-4-12(14)15-11-7-9-5-6-10(8-11)13(9)2/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
NGOWJAIPSPMOOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1CC2CCC(C1)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-fluoro-5-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B12100481.png)




![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)






![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)
